5-苯氧基-1H-嘧啶-2-硫酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

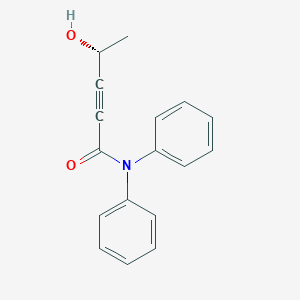

5-Phenoxy-1H-pyrimidine-2-thione is a derivative of pyrimidinone, a class of compounds known for their wide spectrum of biological activities such as anti-tumor, anti-fungal, anti-inflammatory, and anti-bacterial properties . Pyrimidines play a vital role in many biological processes as their ring system is present in several vitamins, coenzymes, and nucleic acids .

Synthesis Analysis

The synthesis of pyrimidinone derivatives, including 5-Phenoxy-1H-pyrimidine-2-thione, often involves the use of chalcones as starting compounds. These chalcones undergo cyclization upon treatment with urea and thiourea in the presence of sodium hydroxide to obtain the corresponding pyrimidinones and pyrimidinethiones .Molecular Structure Analysis

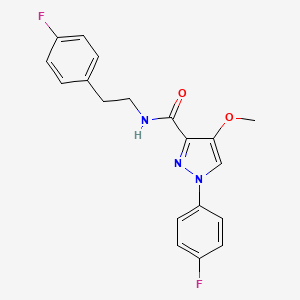

The molecular structure of 5-Phenoxy-1H-pyrimidine-2-thione and similar compounds has been investigated using various spectroscopic methods, including UV, IR, 1H NMR, and Mass spectral analysis . Computational tools have also been used to predict the molecular and electronic behavior of these compounds .科学研究应用

Anti-Inflammatory Properties

5-Phenoxy-1H-pyrimidine-2-thione has demonstrated anti-inflammatory activity. Researchers have investigated its potential as a therapeutic agent for managing inflammatory conditions. By modulating immune responses and inhibiting pro-inflammatory pathways, this compound may contribute to the development of novel anti-inflammatory drugs .

Anticancer Activity

The compound has been evaluated for its effects on cancer cells. In vitro studies using cell lines such as HeLa and HepG2 revealed significant anticancer activity. Specifically, derivatives of 5-Phenoxy-1H-pyrimidine-2-thione, such as ETT and DMT , exhibited promising results. These findings suggest that this compound could be explored further as a potential chemotherapeutic agent .

Antioxidant Properties

Researchers have assessed the antioxidant activity of 5-Phenoxy-1H-pyrimidine-2-thione using standard free radical scavenging assays. The compound showed notable antioxidant effects, which are crucial for protecting cells from oxidative damage. Antioxidants play a vital role in maintaining overall health and preventing various diseases .

Antifungal Applications

While not extensively studied, 5-Phenoxy-1H-pyrimidine-2-thione may possess antifungal properties. Its potential as an antifungal agent warrants further investigation, especially in the context of combating fungal infections .

Anti-Bacterial Potential

Although less explored, this compound could be relevant in the field of antibacterial research. Investigating its effects against bacterial pathogens may reveal valuable insights for developing new antibiotics or antimicrobial agents .

Medicinal Chemistry Applications

The synthesis of pyrimidinone derivatives, including 5-Phenoxy-1H-pyrimidine-2-thione, has gained interest in medicinal chemistry. Researchers continue to explore its structural modifications and biological activities. These efforts aim to harness its potential for drug development, including applications beyond those mentioned above .

作用机制

The mechanism of action of pyrimidine-based anti-inflammatory agents, including 5-Phenoxy-1H-pyrimidine-2-thione, is generally associated with the inhibition of prostaglandin E2 (PGE2) generated by COX enzymes. Like other NSAIDs, these agents function by suppressing the activity of COX-1 and COX-2 enzymes, thus reducing the generation of PGE2 .

未来方向

The future directions in the research of 5-Phenoxy-1H-pyrimidine-2-thione and similar compounds could involve further exploration of their biological applications, such as anti-microbial and cytotoxic activities . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

属性

IUPAC Name |

5-phenoxy-1H-pyrimidine-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2OS/c14-10-11-6-9(7-12-10)13-8-4-2-1-3-5-8/h1-7H,(H,11,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSFJZNJBHKEFMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CNC(=S)N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Phenoxypyrimidine-2-thiol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,5-dimethylbenzoate](/img/structure/B2772068.png)

![N-{4-[(4-{[3-(3,5-dimethylphenyl)-3H-imidazo[4,5-b]pyridin-2-yl]methyl}piperazin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B2772072.png)

![N-cyclohexyl-4-methyl-1-((2-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2772073.png)

![8-[(3,5-Dimethylpiperidin-1-yl)methyl]-7-heptyl-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3,4-dimethoxybenzamide hydrochloride](/img/structure/B2772085.png)